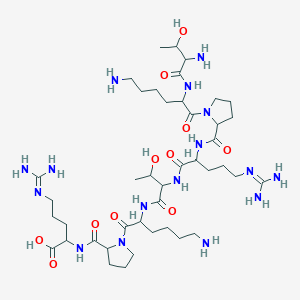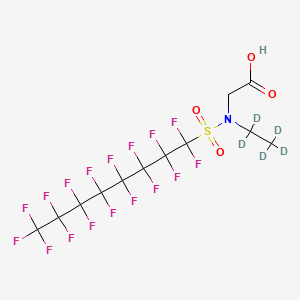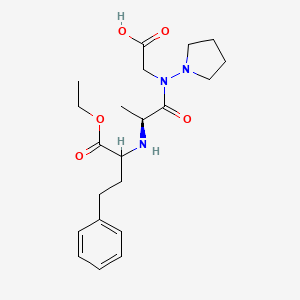![molecular formula C21H32N4O4 B12300576 N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle oxazole, des groupes cyclohexyle et un dérivé d'acide aminé, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide implique généralement plusieurs étapes, notamment la formation du cycle oxazole et l'incorporation des fragments cyclohexyle et d'acide aminé. Les voies de synthèse courantes peuvent inclure :
Formation du cycle oxazole : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que les α-halocétones et les nitriles dans des conditions acides ou basiques.
Incorporation des groupes cyclohexyle : Cette étape peut impliquer l'utilisation de bromure de cyclohexyle ou de chlorure de cyclohexyle dans des réactions de substitution nucléophile.
Formation du dérivé d'acide aminé : Le dérivé d'acide aminé peut être synthétisé par des réactions de couplage peptidique standard en utilisant des réactifs comme l'EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes correspondants.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium peuvent convertir les groupes cétone en alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium, conditions anhydres.
Substitution : Halogénures d'alkyle, nucléophiles comme les amines ou les thiols, solvants aprotiques polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques comme les protéines et les acides nucléiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Applications De Recherche Scientifique
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-4-carboxamide : Structure similaire mais avec une position différente du groupe carboxamide.
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,3-oxazole-5-carboxamide : Structure similaire mais avec un cycle oxazole différent.
Unicité
L'unicité de N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoéthyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide réside dans son arrangement spécifique des groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique uniques par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C21H32N4O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |
Clé InChI |
CAYJNBJPGBBDAS-WMZOPIPTSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |
SMILES canonique |
C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)

